molecular formula C8H10O2 B6282860 (2E)-3-(cyclopent-1-en-1-yl)prop-2-enoic acid CAS No. 148918-93-8

(2E)-3-(cyclopent-1-en-1-yl)prop-2-enoic acid

Cat. No. B6282860
CAS RN: 148918-93-8
M. Wt: 138.2
InChI Key:
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Description

(2E)-3-(cyclopent-1-en-1-yl)prop-2-enoic acid, also known as 2E-CPPA, is a cyclopentenyl fatty acid found in various plant species. It is an important component of the fatty acid metabolism of plants, and has been studied for its potential therapeutic applications.

Scientific Research Applications

(2E)-3-(cyclopent-1-en-1-yl)prop-2-enoic acid has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to inhibit the growth of certain types of cancer cells. It has also been studied for its potential to protect against UV radiation damage, and to reduce the risk of cardiovascular disease.

Mechanism of Action

The exact mechanism of action of (2E)-3-(cyclopent-1-en-1-yl)prop-2-enoic acid is still being studied. However, it is believed that it works by modulating the activity of certain enzymes, such as cyclooxygenase-2, and by inhibiting the production of pro-inflammatory molecules, such as tumor necrosis factor-alpha. It is also thought to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as to inhibit the growth of certain types of cancer cells. It has also been shown to improve the integrity of cell membranes, and to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

The advantages of using (2E)-3-(cyclopent-1-en-1-yl)prop-2-enoic acid in laboratory experiments include its low cost, its availability, and its ease of synthesis. However, it is important to note that it is not approved for use in humans, and that its effects in humans have not been studied extensively.

Future Directions

Future research on (2E)-3-(cyclopent-1-en-1-yl)prop-2-enoic acid should focus on its potential therapeutic applications, such as its ability to reduce inflammation and oxidative stress, and its potential to protect against UV radiation damage and reduce the risk of cardiovascular disease. Additionally, further studies should be conducted to investigate its mechanism of action and its effects in humans. Finally, research should be conducted to identify new synthesis methods for this compound, as well as to identify new uses for it.

Synthesis Methods

(2E)-3-(cyclopent-1-en-1-yl)prop-2-enoic acid can be synthesized from either cyclopentenyl acetate or cyclopentenyl propionate. The first method involves the reaction of cyclopentenyl acetate with hydrochloric acid, which yields this compound. The second method involves the reaction of cyclopentenyl propionate with sodium hydroxide, which also yields this compound. Both methods require the use of a solvent, such as anhydrous ethanol, and a catalyst, such as palladium on carbon.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(cyclopent-1-en-1-yl)prop-2-enoic acid involves the conversion of a starting material, cyclopentadiene, to the desired product through a series of reactions.", "Starting Materials": [ "Cyclopentadiene", "Acetic anhydride", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Methanol", "Ethanol", "Diethyl ether", "Petroleum ether", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with acetic anhydride in the presence of sodium acetate to form cyclopentadienyl acetate.", "Step 2: Cyclopentadienyl acetate is hydrolyzed with sodium hydroxide to form cyclopentadienol.", "Step 3: Cyclopentadienol is oxidized with sodium bicarbonate and sodium chloride to form cyclopentadienone.", "Step 4: Cyclopentadienone is reacted with methanol and ethanol to form (2E)-3-(cyclopent-1-en-1-yl)prop-2-en-1-ol.", "Step 5: (2E)-3-(cyclopent-1-en-1-yl)prop-2-en-1-ol is dehydrated with sulfuric acid to form (2E)-3-(cyclopent-1-en-1-yl)prop-2-enal.", "Step 6: (2E)-3-(cyclopent-1-en-1-yl)prop-2-enal is oxidized with potassium permanganate to form (2E)-3-(cyclopent-1-en-1-yl)prop-2-enoic acid.", "Step 7: (2E)-3-(cyclopent-1-en-1-yl)prop-2-enoic acid is purified using sodium hydroxide and petroleum ether." ] }

CAS RN

148918-93-8

Molecular Formula

C8H10O2

Molecular Weight

138.2

Purity

95

Origin of Product

United States

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